molecular formula C12H16BrNO2S B1446169 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine CAS No. 1704066-95-4

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine

Cat. No. B1446169
M. Wt: 318.23 g/mol
InChI Key: GSEWGRSKHHWQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine” is a chemical compound with the molecular formula C12H16BrNO2S and a molecular weight of 318.23 . It is a research-use-only product .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, sulfonylated with a 4-bromo-2,6-dimethylphenyl group .

Scientific Research Applications

  • Synthesis and Properties of Novel Soluble Fluorinated Polyamides : A study by Liu et al. (2013) discussed the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides. These polyamides demonstrated significant solubility in organic solvents, high glass transition temperatures, and were capable of forming transparent, flexible, and strong films.

  • Intramolecular Cyclization of Amino Keto Sulfones : Benetti et al. (2002) explored the Wittig reaction of sulfones as precursors for both aromatic and non-aromatic heterocyclic compounds. The study, detailed in Synthesis (2002), demonstrated efficient formation of 2,5-disubstituted pyrroles and pyrrolidines through this methodology.

  • Synthesis of 1-(Arylsulfonyl)pyrrolidines from Phenols : Smolobochkin et al. (2017) investigated the acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, leading to the formation of new 1-(arylsulfonyl)pyrrolidines. This study, published in the Russian Journal of Organic Chemistry (2017), highlighted a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives.

  • Polysubstituted Pyrrolidines Linked to 1,2,3-Triazoles : Ince et al. (2020) reported the synthesis of novel pyrrolidines linked to 1,2,3-triazole derivatives, which showed significant in vitro anti-proliferative activities against human prostate cancer cells. This research, detailed in the Journal of Molecular Structure (2020), contributes to the development of potential cancer treatments.

  • Antimicrobial Activity of 1-[(Substituted-phenyl) Sulfonyl]pyrrolidin-2-ones : Zareef et al. (2008) explored the novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones. This study in the Journal of Enzyme Inhibition and Medicinal Chemistry (2008) emphasized the antimicrobial activity of these compounds, showcasing their potential in medical applications.

properties

IUPAC Name

1-(4-bromo-2,6-dimethylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-9-7-11(13)8-10(2)12(9)17(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEWGRSKHHWQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCCC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211227
Record name Pyrrolidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine

CAS RN

1704066-95-4
Record name Pyrrolidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704066-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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